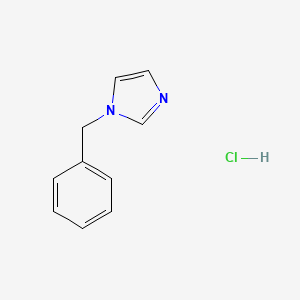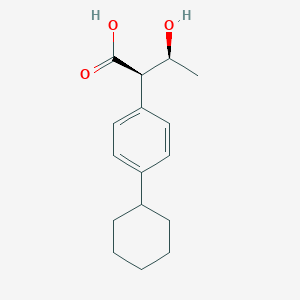
(R*,S*)-(-)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,S)-(-)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid**, also known by its chemical formula C₁₆H₂₂O₃ , is a compound with interesting properties. It contains a total of 42 bonds, including 20 non-hydrogen bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid group (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol group .
Métodos De Preparación
The synthetic routes for this compound involve specific reaction conditions. Unfortunately, detailed industrial production methods are not widely available in the literature. researchers have explored various synthetic approaches to obtain it.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions. For example, reduction may yield an alcohol, while oxidation could lead to a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
(R,S)-(-)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid** finds applications in various fields:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its pharmacological effects.
Industry: May serve as a precursor for drug development or other fine chemicals.
Mecanismo De Acción
The compound’s mechanism of action involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these details fully.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, researchers often compare it to related molecules based on structural features and functional groups. Its uniqueness lies in its cyclohexyl and hydroxyethyl moieties.
Remember that this compound’s properties and applications continue to be explored, and further research will enhance our understanding
Propiedades
Número CAS |
88221-69-6 |
|---|---|
Fórmula molecular |
C16H22O3 |
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
(2R,3S)-2-(4-cyclohexylphenyl)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H22O3/c1-11(17)15(16(18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-12,15,17H,2-6H2,1H3,(H,18,19)/t11-,15-/m0/s1 |
Clave InChI |
LNDKEFFVJSOTLX-NHYWBVRUSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=C(C=C1)C2CCCCC2)C(=O)O)O |
SMILES canónico |
CC(C(C1=CC=C(C=C1)C2CCCCC2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


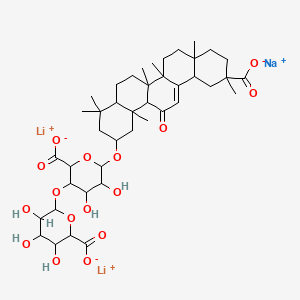
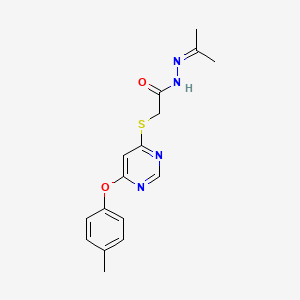

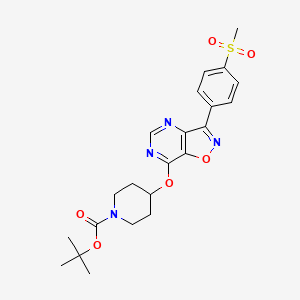

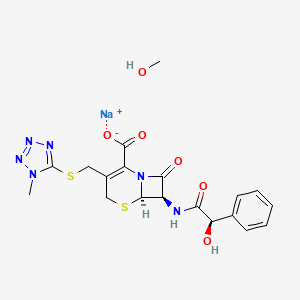

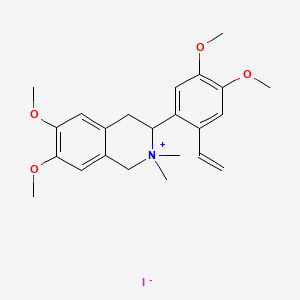
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
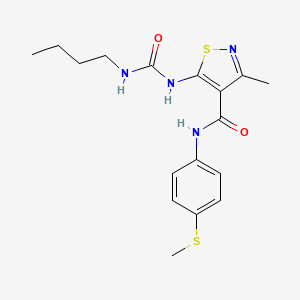
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)
